molecular formula C20H25ClN4O2S B2877372 N-(3-chloro-4-methylphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 946372-61-8

N-(3-chloro-4-methylphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

Cat. No. B2877372
CAS RN: 946372-61-8
M. Wt: 420.96
InChI Key: NATYMDVIVZZTFP-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H25ClN4O2S and its molecular weight is 420.96. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

Antimicrobial and Antitubercular Activities : A study reported the synthesis of pyrimidine-azitidinone analogues and evaluated their antioxidant, antimicrobial, and antitubercular activities. The synthesized compounds were tested against bacterial, fungal strains, and Mycobacterium tuberculosis, suggesting their potential as precursors for developing new antimicrobial and antitubercular agents (Chandrashekaraiah et al., 2014).

Anticonvulsant Agents : Research into S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine explored their synthesis and pharmacological evaluation as potential anticonvulsant agents. The study involved molecular docking and in vivo evaluation, indicating some compounds exhibited moderate anticonvulsant activity, highlighting the chemical scaffold's relevance in medicinal chemistry (Severina et al., 2020).

Anti-Inflammatory and Analgesic Agents : Novel compounds derived from visnaginone and khellinone were synthesized and assessed for their COX-2 inhibitory, analgesic, and anti-inflammatory activities. The compounds showed significant activity, suggesting their utility in designing new anti-inflammatory and analgesic drugs (Abu‐Hashem et al., 2020).

Synthesis and Chemical Properties

Synthesis of Pyrimidinone and Oxazinone Derivatives : A study focused on synthesizing pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents using citrazinic acid. The chemical reactions involved in the synthesis provide insights into the compound's potential chemical versatility and applications in developing new antimicrobial agents (Hossan et al., 2012).

Herbicidal Activities : The synthesis and evaluation of N-(4,6-dimethylpyrimidin-2-yl)-N'-[3-(4-trifluoromethylphenyl)-5-methyl-isoxazol-4-yl] acyl thiourea for its herbicidal activities highlight the potential agricultural applications of similar compounds. The study demonstrated significant inhibitory activity against certain weeds, suggesting a pathway for developing new herbicides (Fu-b, 2014).

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[[1-[2-(dimethylamino)ethyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN4O2S/c1-13-7-8-14(11-16(13)21)22-18(26)12-28-19-15-5-4-6-17(15)25(20(27)23-19)10-9-24(2)3/h7-8,11H,4-6,9-10,12H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NATYMDVIVZZTFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CCN(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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